molecular formula C11H13Cl2NO2 B13620247 Tert-butyl 2-amino-3,5-dichlorobenzoate

Tert-butyl 2-amino-3,5-dichlorobenzoate

Cat. No.: B13620247
M. Wt: 262.13 g/mol
InChI Key: FXDFCYFXZMGVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl 2-amino-3,5-dichlorobenzoate typically involves the esterification of 2-amino-3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-amino-3,5-dichlorobenzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 2-amino-3,5-dichlorobenzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the substituents on the benzene ring.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

tert-butyl 2-amino-3,5-dichlorobenzoate

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3

InChI Key

FXDFCYFXZMGVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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